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Compound of Interest

Compound Name: Apatinib metabolite M1-1

Cat. No.: B15190955 Get Quote

These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the available in vivo models and experimental protocols for

studying the metabolism of Apatinib, a potent VEGFR-2 inhibitor.

Introduction to Apatinib Metabolism
Apatinib is an oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth

factor receptor-2 (VEGFR-2), playing a crucial role in tumor angiogenesis.[1] Understanding its

in vivo metabolism is critical for evaluating its efficacy, potential drug-drug interactions, and

safety profile. Apatinib is extensively metabolized in the body, primarily by cytochrome P450

enzymes, with CYP3A4 and CYP3A5 being the major contributors, and to a lesser extent by

CYP2D6, CYP2C9, and CYP2E1.[2][3] The main metabolic pathways include hydroxylation

and N-oxidation, leading to the formation of several metabolites.[4] The major circulating

metabolites identified in human plasma are cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-

apatinib (M1-2), apatinib-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2).

[4]

In Vivo Models for Apatinib Metabolism Studies
The selection of an appropriate in vivo model is crucial for obtaining relevant and translatable

data on Apatinib metabolism. Rodent models, particularly rats and mice, are the most

commonly used preclinical species.

2.1. Rat Models for Pharmacokinetic Studies:
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Sprague-Dawley (SD) rats are frequently used to investigate the pharmacokinetic profile of

Apatinib and its metabolites.[5][6] These studies typically involve oral administration of Apatinib

and subsequent collection of blood, urine, and feces over a specified period to determine

absorption, distribution, metabolism, and excretion (ADME) parameters.

2.2. Mouse Xenograft Models for Efficacy and Metabolism Studies:

To study the interplay between Apatinib metabolism and its anti-tumor efficacy, various mouse

xenograft models are employed. These models involve the subcutaneous or orthotopic

implantation of human cancer cell lines into immunodeficient mice (e.g., BALB/c nude or SCID

mice). Commonly used cell lines for Apatinib studies include those from gastric cancer, non-

small-cell lung cancer (NSCLC), and pancreatic neuroendocrine tumors (PNETs).[7][8][9]

Quantitative Data on Apatinib Metabolism in In Vivo
Models
The following tables summarize key pharmacokinetic parameters of Apatinib and its major

metabolites in different in vivo models. This data provides a comparative overview of Apatinib's

metabolic profile across species.

Table 1: Pharmacokinetic Parameters of Apatinib in Rats

Paramete
r

Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC(0-t)
(ng·h/mL)

t1/2 (h)
Referenc
e

Apatinib 40 (oral)
832.4 ±

156.2
1.5 ± 0.5

3456.7 ±

589.3
3.8 ± 0.7 [10]

Apatinib 45 (oral) 1200 ± 200 2.0 5800 ± 900 - [5]

Apatinib +

X-ray (0.5

Gy)

45 (oral) 850 ± 150 2.0 3840 ± 700 - [5]

Apatinib +

X-ray (2

Gy)

45 (oral) 350 ± 100 4.0 1370 ± 300 - [5]
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Table 2: Pharmacokinetic Parameters of Apatinib and Metabolites in Humans (for reference)

Analyte
Dose
(mg)

Cmax
(ng/mL)

Tmax (h)
AUC(0-t)
(ng·h/mL)

t1/2 (h)
Referenc
e

Apatinib 500 (oral) 1256 ± 345 4.1 ± 1.8
10345 ±

3456
9.2 ± 2.1 [4]

M1-1 500 (oral) 189 ± 56 6.2 ± 2.1 2345 ± 876 - [4]

M1-2 500 (oral) 78 ± 23 6.5 ± 2.3 987 ± 345 - [4]

M1-6 500 (oral) 102 ± 31 5.8 ± 1.9 1234 ± 456 - [4]

M9-2 500 (oral) 1567 ± 456 8.1 ± 2.5
15678 ±

5678
- [4]

Experimental Protocols
This section provides detailed protocols for key experiments in the study of Apatinib

metabolism in vivo.

4.1. Protocol for Apatinib Administration by Oral Gavage in Rodents

Objective: To administer a precise dose of Apatinib orally to rats or mice.

Materials:

Apatinib (pharmaceutical grade)

Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na), sterile water)

Animal balance

Gavage needles (appropriate size for the animal)[11]

Syringes

Procedure:
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Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior

to the experiment. Fast animals overnight (approximately 12 hours) before dosing, with free

access to water.[10]

Apatinib Formulation: Prepare the Apatinib suspension in the chosen vehicle at the desired

concentration. Ensure the suspension is homogenous by vortexing or sonicating before each

administration.

Dosing:

Weigh the animal to determine the exact volume to be administered.

Gently restrain the animal. For rats, this can be done by holding the animal near the

thoracic region while supporting the lower body.[12] For mice, scruff the mouse to

immobilize the head and neck.[12]

Measure the distance from the oral cavity to the xiphoid process (last rib) on the outside of

the animal to estimate the length of the esophagus and prevent perforation of the

stomach.[13]

Insert the gavage needle gently into the esophagus. Do not force the needle. The animal

should swallow the needle.[11]

Slowly administer the Apatinib suspension.

Gently remove the gavage needle.

Return the animal to its cage and monitor for any signs of distress for at least 10-15

minutes.[14]

4.2. Protocol for Blood Sample Collection from Rodents

Objective: To collect serial blood samples for pharmacokinetic analysis of Apatinib and its

metabolites.

Materials:

Heparinized or EDTA-coated microcentrifuge tubes
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Capillary tubes or syringes with appropriate gauge needles

Centrifuge

Procedure:

Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via

cardiac puncture for terminal collection.[10]

Serial Sampling (Tail Vein):

Warm the animal's tail using a heat lamp to dilate the vein.

Make a small incision in the tail vein using a sterile scalpel blade or needle.

Collect the required volume of blood (typically 50-100 µL) into a heparinized capillary tube.

Transfer the blood into a microcentrifuge tube.

Apply gentle pressure to the incision site to stop the bleeding.

Terminal Bleeding (Cardiac Puncture):

Anesthetize the animal deeply.

Insert a needle attached to a syringe into the heart and slowly withdraw blood.

Plasma Preparation:

Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate

the plasma.[10]

Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

4.3. Protocol for Tissue Collection and Homogenization

Objective: To collect tissues for the analysis of Apatinib and its metabolites distribution.

Materials:
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Surgical instruments (scissors, forceps)

Phosphate-buffered saline (PBS), ice-cold

Homogenizer (e.g., Potter-Elvehjem or bead-based)

Microcentrifuge tubes

Liquid nitrogen or dry ice

Procedure:

Euthanasia: Euthanize the animal at the designated time point according to approved

protocols.

Tissue Dissection: Immediately perfuse the animal with ice-cold PBS to remove blood from

the tissues.[15][16]

Tissue Excision: Carefully dissect the tissues of interest (e.g., liver, kidney, tumor).

Washing and Weighing: Wash the tissues with ice-cold PBS to remove any remaining blood

and blot them dry. Weigh the tissues.

Snap-Freezing: Immediately snap-freeze the tissues in liquid nitrogen or on dry ice and store

them at -80°C until homogenization.

Homogenization:

Thaw the tissue on ice.

Add a specific volume of ice-cold PBS or homogenization buffer (typically 3-5 volumes of

the tissue weight).

Homogenize the tissue until a uniform consistency is achieved.

Centrifuge the homogenate to pellet cellular debris.

Collect the supernatant for analysis.
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4.4. Protocol for LC-MS/MS Analysis of Apatinib and its Metabolites

Objective: To quantify the concentrations of Apatinib and its major metabolites in plasma and

tissue homogenates.

Materials:

Acetonitrile

Formic acid

Ammonium acetate

Internal standard (e.g., vatalanib, carbamazepine)[4][10]

LC-MS/MS system with a C18 column[4]

Procedure:

Sample Preparation (Protein Precipitation):[4]

To 100 µL of plasma or tissue homogenate supernatant, add 300 µL of acetonitrile

containing the internal standard.

Vortex for 1-2 minutes to precipitate proteins.

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases

typically consisting of an aqueous component (e.g., water with 0.1% formic acid and 5 mM

ammonium acetate) and an organic component (e.g., acetonitrile).[4]
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Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray

ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify

Apatinib and its metabolites.[4]

Data Analysis:

Generate calibration curves using standards of known concentrations.

Determine the concentrations of Apatinib and its metabolites in the samples by

interpolating their peak area ratios to the internal standard on the calibration curve.

Visualizations
5.1. Signaling Pathway

Apatinib primarily exerts its anti-angiogenic effect by inhibiting the VEGFR-2 signaling pathway.
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Caption: Apatinib inhibits VEGFR-2 signaling.
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5.2. Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of Apatinib metabolism.

Start: Acclimatize Animals

Oral Gavage of Apatinib

Serial Blood/Tissue Collection

Plasma/Tissue Homogenate Preparation

LC-MS/MS Analysis

Pharmacokinetic Data Analysis

End: Report Results

Click to download full resolution via product page

Caption: Workflow for Apatinib metabolism study.

5.3. Apatinib Metabolism Pathway
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This diagram outlines the primary metabolic pathways of Apatinib.
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Caption: Primary metabolic pathways of Apatinib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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